tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products:
Substitution Reactions: Various substituted azetidine derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (cyanomethyl)carbamate: Another carbamate derivative with a different substituent.
tert-Butyl N-(benzyloxy)carbamate: A protected hydroxylamine with similar reactivity
Uniqueness:
- The presence of the azetidine ring and the chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate makes it unique compared to other carbamates. These structural features contribute to its distinct chemical reactivity and potential applications in various fields .
Properties
CAS No. |
2725925-99-3 |
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Molecular Formula |
C10H17ClN2O3 |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
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